4-[(Methylamino)methyl]benzamide hydrochloride
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Overview
Description
“4-[(Methylamino)methyl]benzamide hydrochloride” is a chemical compound with the molecular formula C9H12N2O.ClH . It has a molecular weight of 200.67 .
Synthesis Analysis
While specific synthesis methods for “4-[(Methylamino)methyl]benzamide hydrochloride” were not found, benzamide derivatives can be synthesized through the direct condensation of benzoic acids and amines .Molecular Structure Analysis
The InChI code for “4-[(Methylamino)methyl]benzamide hydrochloride” is 1S/C9H12N2O.ClH/c1-11-6-7-2-4-8(5-3-7)9(10)12;/h2-5,11H,6H2,1H3,(H2,10,12);1H . This indicates the presence of a benzamide group with a methylamino methyl substituent .Physical And Chemical Properties Analysis
“4-[(Methylamino)methyl]benzamide hydrochloride” is a powder at room temperature . .Scientific Research Applications
Antioxidant Activity
Benzamides, including 4-[(Methylamino)methyl]benzamide hydrochloride, have been found to exhibit antioxidant activity . Some synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Antibacterial Activity
Benzamides have also been studied for their antibacterial properties . The compounds were tested for their in vitro growth inhibitory activity against different bacteria .
Potential Cancer Treatment
Benzamides have been widely used in medical, industrial, biological and potential drug industries for the treatment of cancer . A number of new compounds containing the 4-[(Methylamino)methyl]benzamide fragment as a linker were designed and synthesized, and their biological activities were evaluated as potential anticancer agents .
Tyrosine Kinase Inhibition
Some 4-[(Methylamino)methyl]benzamide derivatives have been studied as potential tyrosine kinase inhibitors . The majority of the compounds showed a potent inhibitory activity against the tested kinases .
Anticancer Activity
The cytotoxicity activity of the designed compounds was studied in two hematological and five solid cell lines in comparison with the reference drugs .
Molecular Docking
The molecular modeling results for analogue 10 showed that the use of the 4-[(Methylamino)methyl]benzamide as a flexible linker leads to a favorable overall geometry of the molecule .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(methylaminomethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-11-6-7-2-4-8(5-3-7)9(10)12;/h2-5,11H,6H2,1H3,(H2,10,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTXAKHGAYLEAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Methylamino)methyl]benzamide hydrochloride |
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